Hitachimycin

Antifungal P-type ATPase ScPma1p

Hitachimycin (stubomycin) is a 19-membered macrolactam antibiotic distinguished by a (S)-β-phenylalanine moiety that targets yeast plasma membrane ATPase ScPma1p (IC50 7.8 µM). Its orthogonal mechanism overcomes ergosterol-based antifungal resistance. This high-purity (≥95%) probe supports Pma1p functional studies, SAR-driven mutasynthesis, and anticancer screening (HeLa IC50 0.5–5 µM). Carbonate derivatives show enhanced in vivo efficacy. Secure for mechanism-of-action, lead optimization, and resistance breakthrough programs.

Molecular Formula C29H35NO5
Molecular Weight 477.6 g/mol
CAS No. 77642-19-4
Cat. No. B1681771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHitachimycin
CAS77642-19-4
Synonymshitachimycin
stubomycin
Molecular FormulaC29H35NO5
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC
InChIInChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17-/t22-,23-,24-,26-/m0/s1
InChIKeyPLQKHNPZPRTISL-QSQNXQFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hitachimycin (Stubomycin) CAS 77642-19-4: A 19-Membered Macrocyclic Lactam Antibiotic for Antifungal, Antitumor, and Antiprotozoal Research


Hitachimycin, also referred to as stubomycin, is a 19-membered macrocyclic lactam secondary metabolite isolated from *Streptomyces* fermentation [1]. Distinguished by its complex bicyclic framework containing a (S)-β-phenylalanine moiety [2], the compound (C₂₉H₃₅NO₅, MW 477.59) exhibits broad-spectrum cytotoxic activity against mammalian tumor cells, Gram-positive bacteria, yeast, and fungi, with an emerging mechanism of action that differentiates it from many established antifungal and antitumor agents [3].

Why In-Class Substitution of Hitachimycin with Other Macrolides or Polyenes May Compromise Experimental Outcomes


Direct substitution of hitachimycin with structurally or functionally related compounds, such as conventional macrolides (e.g., erythromycin) or polyene antifungals (e.g., amphotericin B), is problematic due to its distinct molecular target and resistance profile. While many antifungal classes act on ergosterol biosynthesis or membrane sterols, hitachimycin has been identified as an inhibitor of the yeast plasma membrane ATPase ScPma1p, a target orthogonal to existing therapies [1]. Furthermore, its biosynthetic incorporation of β-phenylalanine enables a unique scaffold that is not readily accessible via traditional macrolide synthesis, leading to a different spectrum of activity and derivative potential [2]. These factors render generic substitution scientifically unsound for research requiring specific mechanisms or activity profiles.

Quantitative Evidence for Selecting Hitachimycin Over Comparator Compounds


ScPma1p Inhibition: Hitachimycin vs. NSC11668

In a head-to-head cell-free assay against the fungal target ScPma1p, hitachimycin demonstrated potent inhibition with an IC₅₀ of 7.8 µM, whereas the comparator compound NSC11668 exhibited an IC₅₀ of 4.4 µM [1].

Antifungal P-type ATPase ScPma1p

In Vivo Antitumor Efficacy: Hitachimycin Derivative 11,15-di-O-methoxycarbonylhitachimycin vs. Parent Compound

In a comparative in vivo study using the murine Sarcoma 180 model, the carbonate derivative 11,15-di-O-methoxycarbonylhitachimycin showed superior efficacy compared to the parent compound, hitachimycin, with unspecified quantitative improvements [1].

Antitumor Sarcoma 180 Carbonate Derivatives

Mutasynthetic SAR: Biological Activity of Hitachimycin Analogs in HeLa Cells and Yeast

Hitachimycin analogs generated via mutasynthesis with halogen or alkyl substitutions on the β-phenylalanine moiety exhibited varying levels of biological activity in HeLa cells and multidrug-sensitive budding yeast, compared to the unmodified hitachimycin control [1]. The study indicates that specific modifications can alter potency and target specificity.

Mutasynthesis SAR HeLa

Broad-Spectrum Cytotoxicity: Hitachimycin vs. Class-Level Expectation

Hitachimycin demonstrates cytotoxic activity against mammalian cells, Gram-positive bacteria, yeast, and fungi, as well as hemolytic activity, with reported IC₅₀ values against HeLa cells in the range of 0.5–5 µM [1]. While many macrolides exhibit a narrower antimicrobial spectrum, this broad activity profile is a class-level characteristic of certain polyene macrolactams.

Cytotoxicity Antiprotozoal HeLa

Optimal Research and Industrial Applications for Hitachimycin Based on Comparative Evidence


Targeted Antifungal Mechanism-of-Action Studies Involving Pma1p

Given its validated inhibition of the yeast plasma membrane ATPase ScPma1p with an IC₅₀ of 7.8 µM [1], hitachimycin is an ideal chemical probe for dissecting Pma1p function in fungal physiology. This application is particularly valuable for research aimed at overcoming resistance to ergosterol-targeting antifungals, as hitachimycin operates via a distinct mechanism.

Scaffold for Rational Design of Antitumor Agents via Carbonate Derivatization

Research programs focused on improving the in vivo efficacy of macrolactam antitumor agents should utilize hitachimycin as a starting scaffold. Evidence shows that carbonate derivatives, such as 11,15-di-O-methoxycarbonylhitachimycin, exhibit enhanced activity in the Sarcoma 180 model [2]. This provides a clear path for medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Studies via Mutasynthesis

The discovery that hitachimycin's β-phenylalanine moiety can be substituted with various halogens and alkyl groups via mutasynthesis, leading to analogs with altered biological activities [3], makes it a powerful platform for SAR investigations. Researchers can use this approach to map the pharmacophore and develop analogs with tailored potency and selectivity profiles.

Broad-Spectrum Cytotoxicity Screening in Oncology

With a demonstrated IC₅₀ range of 0.5–5 µM against HeLa cells [4], hitachimycin serves as a positive control or lead compound in cell-based screening campaigns for novel anticancer agents, particularly where a polyene macrolactam mechanism of action is of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hitachimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.